REACTION_CXSMILES
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[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[C:16]([Br:21])[CH:15]=1.[C:22](=[O:24])=[O:23]>C1COCC1.CCOCC>[Br:13][C:14]1[CH:15]=[C:16]([Br:21])[CH:17]=[C:18]([F:20])[C:19]=1[C:22]([OH:24])=[O:23]
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
5.6 g
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=C1)F)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(=O)=O
|
Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
recooled to −70° C
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Type
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STIRRING
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Details
|
The resulting mixture was stirred at −70° C. for 2 hours
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Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water twice
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Type
|
WASH
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Details
|
The combined water layer was washed with ether
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc twice
|
Type
|
WASH
|
Details
|
The combined EtOAc layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C(=CC(=C1)Br)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |